REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:20]=[C:13]2[C:14]([O:16]C(=O)[NH:18][C:12]2=[CH:11][CH:10]=1)=[O:15])(=[O:8])=[O:7])[CH2:3][CH3:4].[Cl:21]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:10]=[CH:11][C:12]([Cl:21])=[C:13]([CH:20]=1)[C:14]([OH:16])=[O:15])(=[O:8])=[O:7])[CH2:3][CH3:4].[CH3:1][CH:2]([NH:5][S:6]([C:9]1[CH:20]=[C:13]([C:14]([OH:16])=[O:15])[C:12]([NH2:18])=[CH:11][CH:10]=1)(=[O:8])=[O:7])[CH2:3][CH3:4]
|
Name
|
5-[N-(2-Butyl)-sulfamoyl]-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)NS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |